molecular formula C11H13ClO3 B1418960 4-(2-Chloro-4-methoxyphenyl)butanoic acid CAS No. 899348-17-5

4-(2-Chloro-4-methoxyphenyl)butanoic acid

Cat. No.: B1418960
CAS No.: 899348-17-5
M. Wt: 228.67 g/mol
InChI Key: QJVIFSDPCIMMKF-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13ClO3 It is a derivative of butanoic acid, featuring a chloro and methoxy substituent on the phenyl ring

Scientific Research Applications

4-(2-Chloro-4-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for this compound indicates that it may cause serious eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methoxyphenyl)butanoic acid typically involves the reaction of 2-chloro-4-methoxybenzene with butanoic acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-chloro-4-methoxyphenyl)butanone or this compound.

    Reduction: Formation of 4-(2-chloro-4-methoxyphenyl)butanol.

    Substitution: Formation of derivatives with different substituents replacing the chloro group.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-4-methylphenoxy)butanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    4-(4-Methoxyphenyl)butanoic acid: Lacks the chloro substituent, affecting its reactivity and biological activity.

Uniqueness

4-(2-Chloro-4-methoxyphenyl)butanoic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-chloro-4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-15-9-6-5-8(10(12)7-9)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVIFSDPCIMMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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